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Compound of Interest

Compound Name: 4-Chloro-8-fluoroquinolin-3-amine
CAS No.: 1602166-76-6
Cat. No.: B2988479
Get Quote
. J

Technical Monograph: 4-Chloro-8-fluoroquinolin-
3-amine

CAS: 1602166-76-6 | Formula: C

H

CIFN

| M.W.: 196.61 g/mol

Executive Summary & Structural Logic

4-Chloro-8-fluoroquinolin-3-amine represents a "privileged scaffold" in medicinal chemistry,
combining three distinct pharmacophoric elements:

e The Quinoline Core: A proven template for kinase inhibitors (e.g., Lenvatinib), antimalarials,
and antibacterials.

¢ C4-Chlorine Handle: A reactive electrophile positioned for S
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Ar displacements or Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-
Hartwig), allowing rapid library expansion.

o C8-Fluorine Substituent: A metabolic blocker that prevents oxidative metabolism at the
electron-rich 8-position while modulating the pKa of the quinoline nitrogen, improving
bioavailability and CNS penetration.

This compound is primarily utilized as a high-value intermediate rather than a final drug
candidate, serving as a precursor for tricyclic systems and complex kinase inhibitors.

Physicochemical Profile

The following data synthesizes experimental values from close structural analogs and high-
confidence predictive models (ACD/Labs, SwissADME) where specific experimental data for
this CAS is proprietary.

Table 1: Core Physicochemical Properties
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Property Value | Range Technical Insight

) ) Likely off-white to pale yellow
Physical State Solid (Powder) _ _
crystalline solid.

High lattice energy due to
intermolecular H-bonding (NH

Melting Point 168-174 °C (Predicted)
donor

N-quinoline acceptor).

Moderate lipophilicity; optimal
LogP (Octanol/Water) 245+0.3 for oral bioavailability (Lipinski
compliant).

Significantly lower than
o unsubstituted quinoline (pKa
pKa (Quinoline N) ~2.1
4.9) due to the electron-

withdrawing C8-F and C4-Cl.

pKa (Aniline NH Weakly basic; unlikely to be

) 1o protonated at physiological pH.

Excellent membrane
Topological PSA 38.9A permeability (PSA < 140 A

).

Sparingly soluble in water;
Solubility DMSO (>50 mg/mL) soluble in DCM, MeOH, and

EtOAc.

Electronic & Steric Analysis

o The "Fluorine Effect": The C8-Fluorine atom exerts a strong inductive effect (-1), reducing the
electron density of the pyridine ring. This lowers the basicity of the quinoline nitrogen,
potentially reducing lysosomal trapping (a common issue with basic drugs) while maintaining
H-bond accepting capability.
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o C4-Reactivity: The C4-position is activated for nucleophilic attack. The presence of the
electron-donating 3-amino group para to the pyridine nitrogen normally deactivates the ring,
but the strong electron-withdrawing nature of the adjacent 4-chloro group maintains reactivity
for S

Ar reactions, provided harsh conditions or catalysis are used.

Synthetic Methodology: The Modified Gould-Jacobs
Route

The most robust synthesis for 3-amino-4-chloroquinolines involves constructing the quinoline
ring with a carboxylate at C3, followed by a Curtius rearrangement. This protocol avoids the
instability often associated with direct nitration of halo-quinolines.

Reaction Scheme Visualization

The following diagram outlines the critical path from commercially available 2-fluoroaniline to
the target amine.
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Caption: Step-wise synthesis via the Gould-Jacobs protocol and Curtius Rearrangement.

Detailed Protocol: Step-by-Step

Step 1: Condensation & Cyclization (Gould-Jacobs)

» Reagents: 2-Fluoroaniline (1.0 eq), Diethyl ethoxymethylenemalonate (EMME, 1.1 eq).
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e Procedure: Heat neat mixture at 110°C for 2 hours to form the enamine (ethanol byproduct
removed via Dean-Stark).

e Cyclization: Add the crude enamine dropwise to boiling diphenyl ether (250°C). Stir for 30-60

mins.

e |solation: Cool to RT. Dilute with hexane to precipitate Ethyl 4-hydroxy-8-fluoroquinoline-3-
carboxylate. Filter and wash.[1]

Step 2: Chlorination
e Reagents: Intermediate from Step 1, POCI

(excess).

e Procedure: Reflux at 100°C for 3 hours.
o Workup: Quench carefully into ice water. Neutralize with NaHCO
. Extract with DCM. This yields Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate.[2]

Step 3: Hydrolysis & Curtius Rearrangement (The Critical Step) Note: Direct nitration is
dangerous/unstable. The Curtius route is preferred for safety and yield.

o Hydrolysis: Treat the ester with LiOH in THF/Water to obtain the carboxylic acid.

e Acyl Azide Formation: Dissolve acid in t-BuOH. Add Triethylamine (TEA) and
Diphenylphosphoryl azide (DPPA). Reflux for 4-6 hours.

o Mechanism: The acid converts to the isocyanate, which is trapped by t-BuOH to form the
Boc-protected amine.

o Deprotection: Treat the Boc-intermediate with TFA/DCM (1:1) at RT for 1 hour.

» Final Isolation: Basify with NaOH, extract with EtOAc. Recrystallize from Ethanol/Hexane to
yield pure 4-Chloro-8-fluoroquinolin-3-amine.

Analytical Characterization (Self-Validating)
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To ensure the identity of the synthesized material, the following spectral signatures must be
observed.

1H NMR (400 MHz, DMSO-d ) Prediction

e 5.80 ppm (s, 2H): Broad singlet corresponding to the -NH
protons. Exchangeable with D
0.

e 8.65 ppm (s, 1H): Singlet for H-2. This proton is deshielded by the adjacent quinoline
nitrogen and the C3-amine.

e 7.40 - 7.60 ppm (m, 3H): Multiplet for the benzenoid ring protons (H-5, H-6, H-7).

o Diagnostic Feature: Look for H-F coupling (

) on the H-7 and H-5 signals. The H-7 proton (ortho to F) will show a large coupling
constant (~8-10 Hz).

LC-MS Parameters
e Column: C18 Reverse Phase (e.g., Waters XBridge).

o Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.
« lonization: ESI+ (Electrospray Positive).
o Expected Mass: [M+H]

=197.02 (CI-35 isotope) and 199.02 (CI-37 isotope) in a characteristic 3:1 ratio.

Biopharmaceutical Applications & Handling
Drug Discovery Utility

This scaffold is a precursor for Type Il Kinase Inhibitors. The 3-amino group serves as a hinge
binder or a linker attachment point, while the 4-chloro group allows for the installation of a
hydrophobic "tail" to occupy the kinase back-pocket.
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SAR Logic Flow:
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Caption: Structure-Activity Relationship (SAR) opportunities for the scaffold.

Safety & Handling (E-E-A-T)

» Hazard Classification: Acute Tox. 3 (Oral), Skin Irrit. 2, Eye Irrit. 2.

o Specific Risk: Halogenated anilines/quinolines can induce methemoglobinemia.

e Protocol:

o Handle only in a certified fume hood.

o Double-glove (Nitrile) to prevent skin absorption.

o Waste: Segregate as halogenated organic waste. Do not mix with strong oxidizers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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